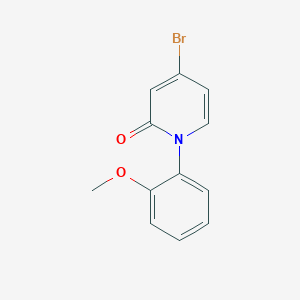

4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-bromo-1-(2-methoxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-5-3-2-4-10(11)14-7-6-9(13)8-12(14)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODORAYMJFWNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-methoxyphenyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridinone core can be reduced to form dihydropyridinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyridinones.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one serves as a versatile building block for synthesizing more complex organic molecules. Its structural features enable the development of various derivatives that can exhibit unique chemical properties .

Biological Activities

Research has indicated that this compound may possess antimicrobial and anticancer properties. It has been investigated for its potential to inhibit specific biological targets, which could lead to therapeutic applications in treating infections and cancer .

Case Study: Anticancer Activity

A study explored the cytotoxic effects of various pyridinones, including 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one, against cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for developing anticancer therapies .

Medicinal Chemistry

The compound has garnered interest as a potential lead for developing new therapeutic agents, particularly for neurological disorders. Its interaction with muscarinic acetylcholine receptors (mAChRs) has been studied, revealing promising allosteric modulation capabilities that could be beneficial in treating cognitive deficits associated with diseases like Alzheimer's .

Case Study: Muscarinic Receptor Modulation

Research on derivatives of pyridinones demonstrated their ability to act as positive allosteric modulators at mAChRs, enhancing cognitive function in animal models. This highlights the therapeutic potential of 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one in neuropharmacology .

Industrial Applications

In addition to its research applications, this compound is utilized in producing specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into various formulations, enhancing product performance in industrial applications .

Data Summary

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one with structurally related pyridinone derivatives, focusing on substituent effects, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Key Comparisons:

Aromatic vs.

Biological Activity: Derivatives with electron-withdrawing groups (e.g., 4-(4-bromophenyl)pyridinones) exhibit notable antioxidant activity (79.05%), comparable to ascorbic acid, suggesting that bromine and methoxy groups synergistically enhance radical scavenging . Fluorophenyl-substituted analogs (e.g., 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one) are explored for anti-allodynic effects, highlighting the role of halogenated aryl groups in modulating neuronal targets .

Synthetic Routes: The target compound may be synthesized via Schmidt-type reactions using aldehyde-derived 1,3-enyne acetates and aryldiazonium salts, a method proven effective for regiospecific pyridinone formation . Alternative approaches include cyclization reactions with ammonium acetate, as demonstrated for 5-methoxycarbonylpyridin-2(1H)-ones .

Physicochemical Properties :

- The target compound’s higher molecular weight (280.12 g/mol) compared to methyl-substituted analogs (188.02 g/mol) may reduce membrane permeability but improve thermal stability .

- Methoxy groups generally increase lipophilicity (logP), while tetrahydropyran substituents balance hydrophilicity for improved bioavailability .

Research Findings and Implications

- Antioxidant Potential: Bromine and methoxy substituents on pyridinones correlate with enhanced antioxidant activity, as seen in 4-(4-bromophenyl) derivatives . The target compound’s 2-methoxyphenyl group may similarly contribute to radical stabilization.

- Synthetic Flexibility : Position 1 substitutions (e.g., aryl, alkyl, heterocyclic) are achievable via Buchwald-Hartwig amination or Suzuki coupling, enabling rapid diversification for structure-activity relationship (SAR) studies .

- Biological Target Compatibility : Pyridin-2(1H)-ones with bulky aryl groups (e.g., 2-methoxyphenyl) show promise as allosteric modulators or enzyme inhibitors due to their planar geometry and hydrogen-bonding capacity .

Biological Activity

4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

The compound features a pyridinone core with a bromine atom and a methoxyphenyl substituent. Its structure can be represented as follows:

This structural configuration allows for various chemical reactions and biological interactions.

Antimicrobial Activity

Research has indicated that 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one exhibits notable antimicrobial properties . In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines such as HeLa, MCF7, and HCT-116. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

In vitro studies revealed that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating effective cytotoxicity against these cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| HCT-116 | 25 |

These results highlight its potential as an anticancer agent .

The biological activity of 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and methoxy group are critical for binding affinity, influencing the compound's selectivity towards these targets.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of certain enzymes involved in cellular pathways. For instance, it may inhibit muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and other physiological processes. Such interactions could pave the way for therapeutic applications in treating neurological disorders .

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Investigations :

Q & A

Q. How does this compound compare to fluorinated or iodinated analogs in drug discovery?

- Key Differences :

- Fluorinated Analogs : Higher metabolic stability but reduced steric bulk.

- Iodinated Analogs : Improved leaving-group ability for covalent binding but higher molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.